3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile

Vue d'ensemble

Description

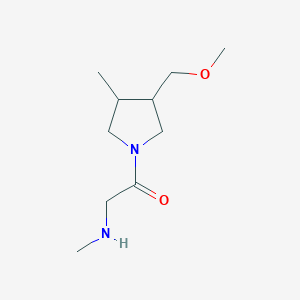

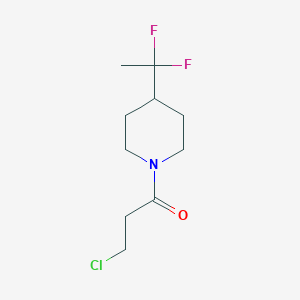

The compound “3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile” appears to contain a cyclopropyl group, a piperidine ring, and a nitrile group . Cyclopropyl is a three-membered ring, and piperidine is a six-membered ring with one nitrogen atom. The nitrile group consists of a carbon triple-bonded to a nitrogen.

Molecular Structure Analysis

The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule. The piperidine ring is a six-membered ring with one nitrogen atom, which can participate in hydrogen bonding. The nitrile group is polar and can also participate in various interactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some reactivity based on the functional groups present. The cyclopropyl group, due to its ring strain, can undergo ring-opening reactions. The piperidine nitrogen can act as a base or a nucleophile. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a polar nitrile group and a potentially basic nitrogen in the piperidine ring could impact its solubility, boiling point, melting point, and other properties .Applications De Recherche Scientifique

Oxidative Cyclizations and Synthesis of Heterocyclic Compounds

One study outlines the use of manganese(III) acetate for oxidative cyclizations of 3-oxopropanenitriles, leading to the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This process yields products with significant yields, demonstrating the utility of 3-oxopropanenitriles in synthesizing complex heterocyclic structures (Yılmaz et al., 2005).

Biocatalytic Approaches for Synthesis

Another research effort details an enantioselective biocatalytic method for synthesizing 5-hydroxypiperidin-2-one derivatives, demonstrating an efficient route to potentially biologically active compounds through reductive amination of nitriles. This highlights the versatility of certain hydroxypiperidines as building blocks for complex molecules (Vink et al., 2003).

Crystal Structure Analysis

Research on the crystal structure of hydroxypiperidine derivatives provides insight into molecular configurations and intermolecular interactions. One study examines the crystal structure of a hydroxypiperidine derivative, illustrating the arrangement of piperidine rings and their interactions, contributing to understanding the physical characteristics of such compounds (Revathi et al., 2015).

Aerobic Oxidation of Alcohols

A study on the catalytic potential of 3-oxo-ABNO for the aerobic oxidation of alcohols under metal-free conditions showcases an efficient method for converting alcohols to aldehydes or ketones. This highlights the application of specific nitroxyl radicals in green chemistry and sustainable processes (Karimi et al., 2014).

Tandem Cyclization Techniques

The base-promoted tandem cyclization for creating polyfunctional 2-hydroxy-2,3-dihydrofurans from specific nitriles demonstrates innovative synthetic pathways to complex molecules, emphasizing the versatility of 3-oxopropanenitriles in organic synthesis (Cai et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of 3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile are currently unknown

Action Environment

The action of this compound can be influenced by various environmental factors . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like diet and lifestyle. These factors could affect the compound’s stability, efficacy, and the body’s response to the compound.

Orientations Futures

Propriétés

IUPAC Name |

3-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c13-5-3-12(16)14-6-4-11(15)10(8-14)7-9-1-2-9/h9-11,15H,1-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLXVWMYTIWKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2CN(CCC2O)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1479090.png)

![5-(2-aminoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479091.png)

![3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid](/img/structure/B1479092.png)

![2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479098.png)

![5-(3-aminopropyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479099.png)

![3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479103.png)

![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479106.png)